molecular formula C11H5ClFN3 B14880334 6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile

6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14880334
M. Wt: 233.63 g/mol
InChI Key: OZYBJPBNKJUJAJ-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-chloro-4-fluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydride, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of an amino-substituted pyrimidine derivative .

Scientific Research Applications

6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloro-4-fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the phenyl ring, along with the pyrimidine core, makes it a valuable compound for the development of targeted therapeutic agents .

Properties

Molecular Formula

C11H5ClFN3

Molecular Weight

233.63 g/mol

IUPAC Name

6-(2-chloro-4-fluorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H5ClFN3/c12-10-3-7(13)1-2-9(10)11-4-8(5-14)15-6-16-11/h1-4,6H

InChI Key

OZYBJPBNKJUJAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC=NC(=C2)C#N

Origin of Product

United States

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